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Introduction

Buthidazole is a selective herbicide belonging to the 1,3,4-thiadiazole class of chemicals.
Historically used for the control of broadleaf weeds in various crops, its primary mechanism of
action involves the disruption of photosynthetic processes in susceptible plants. This technical
guide provides an in-depth overview of buthidazole's IUPAC nomenclature, chemical
synonyms, physicochemical and toxicological properties, a representative synthetic pathway,
an analytical methodology for its detection, and a detailed visualization of its mode of action at
the molecular level.

IUPAC Nomenclature and Chemical Synonyms

The systematic and unambiguous identification of a chemical compound is crucial for scientific
communication and regulatory purposes. The International Union of Pure and Applied
Chemistry (IUPAC) provides a standardized nomenclature for chemical compounds.

IUPAC Name: 3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one[1]

The racemic form of the molecule is denoted as: rac-(4R)-3-(5-tert-butyl-1,3,4-thiadiazol-2-
yl)-4-hydroxy-1-methylimidazolidin-2-one.
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In addition to its formal IUPAC name, buthidazole is known by several other names and
identifiers, which are frequently encountered in scientific literature, commercial products, and
chemical databases.

Chemical Synonyms and Identifiers:

CAS Name: 3-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-4-hydroxy-1-methyl-2-
imidazolidinone[1]

e CAS Registry Number: 55511-98-3[1]

e Common Name: Buthidazole

o Trade Name: Ravage

e Other Identifiers: VEL-5026, Buthiazole[1]

Physicochemical and Toxicological Data

A comprehensive understanding of a compound's physical, chemical, and toxicological
properties is essential for its safe handling, formulation, and assessment of its environmental
and biological impact. The key properties of buthidazole are summarized in the table below.
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Property Value Reference

Physicochemical Properties

Molecular Formula C10H16N402S [1]
Molecular Weight 256.33 g/mol

Melting Point 133-134 °C

pKa 11.3

Water Solubility 3.4 g/L (at 25 °C)

logP (Octanol-Water Partition 116

Coefficient)

Toxicological Data

Acute Oral LDso (Rat) 1581 mg/kg

Experimental Protocols
Representative Synthesis of a 1,3,4-Thiadiazolyl-
Thiazolidinone Derivative

While a detailed, step-by-step synthesis protocol for buthidazole is not readily available in the
public domain, the following procedure for a structurally related 1,3,4-thiadiazolyl-thiazolidinone
derivative illustrates a general synthetic approach. This multi-step synthesis involves the
formation of a thiosemicarbazone, its oxidative cyclization to a 1,3,4-thiadiazole, followed by
the condensation with an alpha-haloester and subsequent cyclization to form the thiazolidinone
ring.

Step 1: Synthesis of N-(substituted-phenyl)-2-(propan-2-ylidene)hydrazinecarbothioamide
(Thiosemicarbazone)

e A solution of a substituted aniline (0.1 mol) in ethanol (50 mL) is prepared.

 To this solution, carbon disulfide (0.1 mol) and aqueous ammonia (0.1 mol) are added
dropwise with constant stirring at a temperature maintained below 30°C.
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e The reaction mixture is stirred for 6 hours.

o Acetone (0.1 mol) is then added, and the mixture is refluxed for 3 hours.

e The resulting solid is filtered, washed with cold ethanol, and recrystallized from ethanol to
yield the thiosemicarbazone.

Step 2: Synthesis of 5-substituted-N-(propan-2-ylidene)-1,3,4-thiadiazol-2-amine

The thiosemicarbazone (0.05 mol) is dissolved in a minimal amount of ethanol.
e A solution of concentrated sulfuric acid (5 mL) is added slowly with cooling.

e The mixture is stirred for 30 minutes and then allowed to stand at room temperature for 5
hours.

e The reaction mixture is poured onto crushed ice, and the resulting precipitate is filtered,
washed with water, and recrystallized from ethanol.

Step 3: Synthesis of 2-(5-substituted-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one

o A mixture of the 2-amino-1,3,4-thiadiazole derivative (0.01 mol), ethyl chloroacetate (0.01
mol), and anhydrous sodium acetate (0.015 mol) in glacial acetic acid (20 mL) is refluxed for
8 hours.

e The reaction mixture is cooled and poured into ice-cold water.

e The solid product is collected by filtration, washed with water, and recrystallized from a
suitable solvent to afford the final thiazolidinone derivative.

Analytical Method: Gas Chromatography-Mass
Spectrometry (GC-MS) for Pesticide Residue Analysis

The following protocol provides a general framework for the analysis of pesticide residues,
including compounds structurally similar to buthidazole, in soil samples using Gas
Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation and Extraction:
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A representative soil sample (e.g., 10 g) is accurately weighed into a centrifuge tube.
An appropriate internal standard is added to the sample.

The sample is extracted with a suitable organic solvent (e.g., acetonitrile or a mixture of
acetone and hexane) using techniques such as sonication or accelerated solvent extraction
(ASE).

The extract is centrifuged, and the supernatant is collected.
. Clean-up:

The crude extract is subjected to a clean-up procedure to remove interfering co-extractives.
This can be achieved using solid-phase extraction (SPE) with cartridges containing materials
like graphitized carbon black (GCB), primary secondary amine (PSA), or C18.

The eluate from the SPE cartridge is collected and concentrated under a gentle stream of
nitrogen.

. GC-MS Analysis:

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single
guadrupole or triple quadrupole instrument) is used.

GC Column: A capillary column suitable for pesticide analysis, such as a DB-5ms (30 m x
0.25 mm i.d., 0.25 um film thickness), is installed.

Injector: The injector is operated in splitless mode at a temperature of approximately 250°C.

Oven Temperature Program: A typical temperature program starts at a low temperature (e.g.,
70°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 300°C) at a
controlled rate (e.g., 10°C/min).

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

Mass Spectrometer: The mass spectrometer is operated in electron ionization (El) mode. For
quantitative analysis, selected ion monitoring (SIM) mode is often employed to enhance
sensitivity and selectivity by monitoring specific m/z ions characteristic of buthidazole.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1668095?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

» Data Analysis: The concentration of buthidazole in the sample is determined by comparing
the peak area of the target analyte to that of the internal standard and referencing a
calibration curve prepared with known concentrations of buthidazole standards.

Mechanism of Action: Inhibition of Photosynthetic
Electron Transport

Buthidazole exerts its herbicidal effect by inhibiting photosynthesis at Photosystem Il (PSII)
within the chloroplasts of plant cells. Specifically, it disrupts the electron transport chain, a
critical process for the conversion of light energy into chemical energy.

The following diagram illustrates the signaling pathway of photosynthetic electron transport and
the site of inhibition by buthidazole.

Photosystem II (PSII)

Click to download full resolution via product page
Caption: Buthidazole's herbicidal mechanism of action.

The process begins with the absorption of light by chlorophyll molecules in PSII, exciting an
electron in the P680 reaction center. This high-energy electron is then transferred through a
series of acceptor molecules, including pheophytin and a tightly bound plastoquinone molecule
(QA). The electron is subsequently transferred to a second, more loosely bound plastoquinone
molecule (QB). Buthidazole binds to the D1 protein of the PSII reaction center, specifically at
the QB binding site. This binding event physically blocks the transfer of electrons from QA to
QB, thereby interrupting the entire photosynthetic electron transport chain. The blockage of
electron flow leads to the accumulation of highly reactive oxygen species, which cause lipid
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peroxidation and membrane damage, ultimately leading to cell death and the visible symptoms
of herbicidal action.

Conclusion

Buthidazole is a well-characterized herbicide with a specific mode of action targeting a
fundamental process in plant biology. This technical guide has provided a comprehensive
overview of its chemical identity, key physicochemical and toxicological properties, along with
representative experimental protocols for its synthesis and analysis. The detailed visualization
of its inhibitory effect on the photosynthetic electron transport chain offers a clear
understanding of its herbicidal activity at the molecular level. This information serves as a
valuable resource for researchers and professionals in the fields of agricultural science,
environmental chemistry, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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